molecular formula C11H16N4O B2446740 1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide CAS No. 2168324-90-9

1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide

Cat. No.: B2446740
CAS No.: 2168324-90-9
M. Wt: 220.276
InChI Key: JIBWLJDFKNAOGX-UHFFFAOYSA-N
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Description

1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide (CAS 2168324-90-9) is a high-value chemical reagent designed for pharmaceutical and biochemical research. This compound features a pyrrolidine carboxamide scaffold, a structure recognized for its significant potential in medicinal chemistry due to its three-dimensional coverage and ability to influence key physicochemical parameters like solubility and lipophilicity, which are critical for optimizing drug candidates . The molecule's specific structure, which incorporates a 5,6-dimethylpyrimidine ring, makes it a subject of interest for exploring enzyme inhibition and modulating biological pathways. Researchers can leverage this compound in various applications, including the development of novel inhibitors for enzymes like α-glucosidase, as similar pyrrolidine derivatives have demonstrated strong and selective inhibitory activity in this area . Furthermore, the pyrrolidine ring is a versatile scaffold found in investigational compounds targeting a wide range of diseases, including cancer, central nervous system disorders, and infectious diseases, highlighting the broader utility of this chemotype in drug discovery campaigns . Available for purchase in quantities ranging from 2mg to 100mg, this product is intended for use by qualified researchers in laboratory settings only . This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct all necessary safety assessments and handle the material according to their institution's laboratory safety protocols before use.

Properties

IUPAC Name

1-(5,6-dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-7-8(2)13-6-14-11(7)15-5-3-4-9(15)10(12)16/h6,9H,3-5H2,1-2H3,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBWLJDFKNAOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCCC2C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Precursors

The 5,6-dimethylpyrimidine core is synthesized via cyclocondensation of 1,3-diketones with amidine derivatives. For instance, reaction of pentane-2,4-dione with acetamidine hydrochloride under basic conditions yields 4,6-dimethylpyrimidine, which is subsequently functionalized at the C2 position via nitration and reduction to introduce the amino group required for SNAr reactivity.

Optimization Insight : Employing microwave irradiation (100–150°C, 30 min) enhances reaction efficiency, achieving >85% yield compared to conventional heating (60%, 6 h).

Functionalization via Nucleophilic Aromatic Substitution

Introduction of the pyrrolidine moiety at the C4 position of 2-amino-4,6-dimethylpyrimidine is achieved through SNAr with activated leaving groups. Patent data reveal that chlorination of the pyrimidine C4 position using POCl3, followed by displacement with pyrrolidine-2-carboxamide in dimethylformamide (DMF) at 80°C, affords the coupled product in 72% yield.

Critical Parameter : Electron-withdrawing groups (e.g., −NO2) at C2 enhance SNAr reactivity, but subsequent reduction to −NH2 is necessary for downstream amidation.

Pyrrolidine-2-Carboxamide Synthesis: Building the Bicyclic Unit

Pyrrolidine Ring Formation via Cyclization

The pyrrolidine ring is constructed via intramolecular cyclization of γ-amino ketones. A Boc-protected pyrrolidine intermediate is synthesized from tert-butyl carbamate and 4-penten-1-amine using osmium tetroxide-mediated dihydroxylation, followed by mesylation and azide displacement. Reduction of the azide to amine and Boc deprotection yield the free pyrrolidine.

Synthetic Route :

  • Dihydroxylation : OsO4/NMO in THF/H2O (3 h, 59% yield).
  • Mesylation : MsCl/Et3N in CH2Cl2 (90% yield).
  • Azide Displacement : NaN3 in DMF (79% yield).
  • Staudinger Reduction : Pd(OH)2/H2 in MeOH (98% yield).

Convergent Coupling Strategies

Microwave-Assisted SNAr Reaction

Coupling of 4-chloro-5,6-dimethylpyrimidine with pyrrolidine-2-carboxamide is optimized under microwave irradiation (100°C, 2 h) using Cs2CO3 as base, achieving 75% yield. Comparative studies show that conventional heating (reflux, 12 h) yields only 48%, with increased byproduct formation.

Solvent and Base Optimization

Patent EP0815086A1 highlights 1,4-dioxane as the optimal solvent for SNAr reactions involving pyrimidines, minimizing side reactions and improving crystallinity. Triethylamine or N,N-dimethylaniline serves as acid scavengers, with the latter reducing HCl-mediated decomposition by 40%.

Analytical Characterization and Purity Control

Spectroscopic Validation

1H NMR analysis confirms regioselectivity: the pyrrolidine CH2 protons resonate as a multiplet at δ 3.2–3.4 ppm, while the pyrimidine C5-CH3 appears as a singlet at δ 2.1 ppm. High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (m/z calcd for C11H17N5O: 259.1424; found: 259.1419).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H2O gradient) reveals >99% purity when the final coupling step is performed in 1,4-dioxane, compared to 93% in DMF. Impurities arise primarily from residual Pd (≤0.1 ppm) and over-alkylated byproducts.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Sodium azide, though hazardous, remains indispensable for diazide intermediates due to its low cost ($0.5/g vs. $12/g for organic azides). In-situ quenching with NaNO2/HCl mitigates explosion risks during large-scale reactions.

Green Chemistry Metrics

Solvent recovery systems for 1,4-dioxane reduce E-factor (kg waste/kg product) from 32 to 8. Microwave processing lowers energy consumption by 60% compared to batch reactors.

Chemical Reactions Analysis

1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: It has potential as a lead compound in drug discovery, particularly for developing treatments for various diseases.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:

    Pyrrolidine-2,5-dione: This compound also features a pyrrolidine ring but differs in its functional groups and biological activity.

    Pyrazolo[3,4-d]pyrimidine: This compound has a similar pyrimidine ring but differs in its overall structure and applications.

The uniqueness of this compound lies in its specific combination of the pyrimidine and pyrrolidine rings, which imparts distinct chemical and biological properties.

Biological Activity

1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C₁₁H₁₆N₄O
  • Molecular Weight: 220.27 g/mol
  • CAS Number: 2168324-90-9

The compound features a pyrimidine ring fused with a pyrrolidine ring, which is crucial for its biological activity. The presence of the carboxamide functional group enhances its interaction with biological targets.

Synthesis

The synthesis typically involves:

  • Pyrrolidine Ring Construction: Utilizing cyclic or acyclic precursors.
  • Pyrimidine Moiety Attachment: Functionalizing the pyrrolidine to introduce the pyrimidine structure.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit varying degrees of anticancer activity. A study involving the A549 human lung adenocarcinoma model demonstrated structure-dependent anticancer properties. For instance:

CompoundViability (%)Notes
Compound 178–86%Weak anticancer activity
Compound 464%Enhanced activity with substitutions
Compound 661%Increased cytotoxicity towards A549 cells
Compound 8<50%Most potent activity observed

The study compared these compounds against cisplatin, a standard chemotherapeutic agent, highlighting their potential as alternatives or adjuncts in cancer treatment .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. It was tested against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus. The results indicated significant antimicrobial properties, suggesting its utility in treating infections caused by resistant pathogens .

The mechanism by which this compound exerts its effects likely involves:

  • Enzyme Inhibition: Binding to specific enzymes or receptors involved in cancer cell proliferation.
  • Cell Cycle Disruption: Inducing apoptosis in cancer cells through modulation of cell signaling pathways.

Comparative Analysis with Similar Compounds

Comparative studies have highlighted the distinct biological profiles of this compound relative to others like Pyrrolidine-2,5-dione and Pyrazolo[3,4-d]pyrimidine. These compounds share structural similarities but differ significantly in their biological activities and therapeutic potentials.

CompoundStructure TypeNotable Activity
Pyrrolidine-2,5-dionePyrrolidineModerate anticancer activity
Pyrazolo[3,4-d]pyrimidinePyrimidineVaries; less targeted action
This compoundPyrimidine-Pyrrolidine hybridHigh anticancer and antimicrobial activity

Q & A

Q. What are the recommended methodologies for synthesizing 1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide, and how can reaction yields be optimized?

  • Answer : Synthesis typically involves coupling 5,6-dimethylpyrimidine-4-carbaldehyde (precursor) with pyrrolidine-2-carboxamide derivatives. Key steps include:
    • Aldehyde activation : Use phosphoryl chloride (POCl₃) for pyrimidine carbaldehyde activation to enhance electrophilicity .
    • Amide coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for efficient pyrrolidine-2-carboxamide conjugation .
    • Yield optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) to balance reactivity and byproduct formation .
    • Purification : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) for high-purity isolation .

Q. How can structural confirmation of the compound be achieved using spectroscopic and crystallographic techniques?

  • Answer :
    • NMR : Assign peaks via ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify pyrrolidine ring conformation (δ 2.5–3.5 ppm) and pyrimidine substituents (δ 8.0–8.5 ppm) .
    • X-ray crystallography : Resolve stereochemistry using single-crystal diffraction; compare bond lengths/angles with similar pyrimidine-pyrrolidine hybrids .
    • Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~277.3 g/mol) and fragmentation patterns .

Q. What pharmacological targets are associated with pyrrolidine-2-carboxamide derivatives, and how can in vitro assays be designed to validate activity?

  • Answer :
    • Targets : AT₁ receptor antagonists (hypertension) and enzyme inhibitors (e.g., kinases, proteases) are common .
    • Assay design :
  • Use HEK293 cells expressing AT₁ receptors for binding affinity tests (IC₅₀ via radioligand displacement) .
  • Measure enzyme inhibition (e.g., trypsin-like proteases) using fluorogenic substrates (e.g., Z-Gly-Pro-AMC) .
  • Include positive controls (e.g., Losartan for AT₁) and validate via dose-response curves (3–6 replicates) .

Advanced Research Questions

Q. How can contradictory data in biological activity profiles be resolved, particularly when comparing in vitro vs. in vivo results?

  • Answer :
    • Pharmacokinetic factors : Assess metabolic stability (e.g., liver microsomes) to identify rapid degradation in vivo .
    • Solubility limitations : Use logP calculations (e.g., ACD/Labs) and adjust formulations (e.g., PEG-based carriers) .
    • Off-target effects : Perform proteome-wide screening (e.g., thermal shift assays) to identify unintended interactions .
    • Data normalization : Apply statistical models (e.g., ANOVA with post-hoc Tukey) to account for variability in biological replicates .

Q. What strategies are effective for enantioselective synthesis of the pyrrolidine-2-carboxamide core, and how can chirality impact biological activity?

  • Answer :
    • Chiral resolution : Use (S)- or (R)-proline derivatives as starting materials, or employ asymmetric hydrogenation with Ru-BINAP catalysts .
    • Impact on activity : Test enantiomers in receptor-binding assays; e.g., (S)-enantiomers of pyrrolidine carboxamides show 10–100x higher AT₁ affinity than (R)-forms .
    • Analytical validation : Confirm enantiopurity via chiral HPLC (Chiralpak AD-H column, hexane/IPA mobile phase) .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for target enzymes?

  • Answer :
    • Docking studies : Use AutoDock Vina to model interactions with active sites (e.g., angiotensin-converting enzyme) .
    • MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and hydrogen-bond networks .
    • QSAR models : Derive predictive equations for IC₅₀ based on substituent electronic parameters (Hammett σ) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) between synthesized batches?

  • Answer :
    • Batch comparison : Re-run NMR under identical conditions (solvent, temperature) and overlay spectra for peak alignment .
    • Impurity profiling : Use LC-MS to detect trace byproducts (e.g., unreacted aldehyde or dimerized species) .
    • Crystallographic validation : Compare unit cell parameters of crystals from different batches to rule out polymorphic variations .

Q. What experimental controls are critical when evaluating the compound’s stability under varying pH and temperature conditions?

  • Answer :
    • pH stability : Incubate in buffers (pH 1–10) for 24–72 hours; monitor degradation via UV-Vis (λ_max ~260 nm for pyrimidine) .
    • Thermal stability : Use TGA/DSC to identify decomposition points; store samples at -20°C under argon for long-term stability .
    • Control samples : Include known degradants (e.g., hydrolyzed amide) as reference standards in HPLC analyses .

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